molecular formula C8H11N7O2 B2702187 N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide CAS No. 941940-39-2

N'-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide

Cat. No.: B2702187
CAS No.: 941940-39-2
M. Wt: 237.223
InChI Key: WLUBGNAASMBHOK-UHFFFAOYSA-N
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Description

N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazonoyl halides and alkyl carbothioates.

    Introduction of the Methoxycarbohydrazide Group: The methoxycarbohydrazide group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and the application of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the methoxycarbohydrazide position .

Mechanism of Action

The mechanism of action of N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide involves its interaction with specific molecular targets. For example, as an anticancer agent, it inhibits topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and the subsequent inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}methoxycarbohydrazide is unique due to its specific substitution pattern and the presence of the methoxycarbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O2/c1-3-15-7-5(11-14-15)6(9-4-10-7)12-13-8(16)17-2/h4H,3H2,1-2H3,(H,13,16)(H,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUBGNAASMBHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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